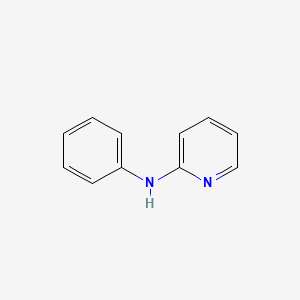

2-Anilinopyridine

Descripción

Historical Context and Evolution of Research on Anilinopyridine Derivatives

The journey into the world of pyridine (B92270) compounds began in the 19th century with the isolation of pyridine from coal tar. openaccessjournals.com A pivotal moment in pyridine chemistry was the first synthesis of a pyridine derivative by Arthur Rudolf Hantzsch in 1881. wikipedia.org The exploration of anilinopyridine derivatives is a more recent development within the broader history of pyridine chemistry.

A notable early instance of the use of an anilinopyridine derivative is found in the synthesis of the potent analgesic, fentanyl. One of the synthetic routes to fentanyl involves the use of 4-anilinopyridine as a key intermediate. nih.govdtic.mil This synthesis highlights the role of the anilinopyridine scaffold in the development of pharmaceuticals from the mid-20th century onwards.

Over the years, research has expanded from simple anilinopyridine structures to more complex derivatives with diverse functionalities. The evolution of synthetic methodologies has been a key driver in this expansion, enabling chemists to create a wide array of substituted anilinopyridines for various applications.

Significance of the 2-Anilinopyridine Scaffold in Contemporary Chemistry

The this compound scaffold is of considerable importance in modern chemistry due to its versatile applications, particularly in medicinal chemistry and materials science.

In the realm of medicinal chemistry, this compound derivatives have been investigated for a range of biological activities. They have shown potential as:

Anticancer agents: Many studies have focused on the synthesis of this compound derivatives as potential anticancer drugs. For example, a series of this compound dimers were synthesized and evaluated for their ability to inhibit tubulin polymerization, a key mechanism in cancer chemotherapy. nih.gov Some of these compounds have shown significant activity against various cancer cell lines. researchgate.netmdpi.com

Antimicrobial agents: Pyridine derivatives, in general, have demonstrated a broad spectrum of activity against various microbial pathogens. openaccessjournals.com The this compound structure is a key component in the design of new antimicrobial compounds.

Anti-inflammatory agents: The structural features of this compound make it a candidate for the development of new anti-inflammatory drugs. ontosight.ai

In materials science, the this compound scaffold is valued for its ability to act as a ligand in the formation of metal complexes. These complexes have found applications in:

Catalysis: Ruthenium complexes containing this compound ligands have been studied for their catalytic properties. acs.org

Luminescent materials: Gold(III) complexes with this compound derivatives have been shown to exhibit luminescence, making them of interest for applications in optoelectronics. mdpi.com

The significance of the this compound scaffold is also evident in the development of multi-target drugs. For instance, gold(I) and silver(I) complexes with this compound-based ligands have been synthesized and shown to act on multiple targets in cancer cells. figshare.com

Scope and Research Trajectories of this compound Studies

Current research on this compound and its derivatives is vibrant and multifaceted, with several key trajectories:

Development of Novel Synthetic Methods: A significant area of research is the development of new and efficient methods for the synthesis of this compound derivatives. This includes the use of advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions, to construct the anilinopyridine core. rsc.org The development of asymmetric synthesis techniques is also a focus, aiming to produce enantiomerically pure compounds for pharmaceutical applications. numberanalytics.com

Exploration of New Biological Targets: Researchers are continuously exploring new biological targets for this compound derivatives. This includes the design of compounds that can act as microtubule targeting agents, induce apoptosis in cancer cells, or inhibit specific enzymes involved in disease processes. nih.govresearchgate.net

Design of Multi-target and Combination Therapies: There is a growing interest in designing this compound derivatives that can act on multiple biological targets simultaneously. figshare.com This approach aims to overcome drug resistance and improve therapeutic efficacy.

Investigation of Metal Complexes for Catalysis and Medicine: The study of metal complexes of this compound derivatives remains an active area of research. This includes the synthesis of new complexes with tailored catalytic or medicinal properties. acs.orgmdpi.comfigshare.com

The following table provides examples of the antiproliferative activity of some this compound derivatives against various human cancer cell lines, illustrating the ongoing research in this area.

| Compound | Cancer Cell Line | GI50 (µM) | Reference |

| Compound 4d | DU145 (Prostate) | 0.99 | nih.gov |

| Compound 8d | HCT-116 (Colon) | 0.52 | researchgate.net |

| Compound 8d | HepG-2 (Liver) | 1.40 | researchgate.net |

| Compound 35a | A549 (Lung) | - | mdpi.com |

GI50 is the concentration of the compound that causes 50% growth inhibition.

Structure

3D Structure

Propiedades

IUPAC Name |

N-phenylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11/h1-9H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDSSSKDWYXKGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40216522 | |

| Record name | N-2-Pyridylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6631-37-4 | |

| Record name | N-Phenyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6631-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-2-Pyridylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006631374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6631-37-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-2-Pyridylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-2-pyridylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 2 Anilinopyridine

Established Synthetic Routes to 2-Anilinopyridine and its Core Structure

The formation of the this compound core is primarily achieved through two well-established methodologies: nucleophilic aromatic substitution and metal-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution Approaches for this compound Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental approach for the synthesis of 2-anilinopyridines. This method typically involves the reaction of a pyridine (B92270) ring bearing a leaving group at the 2-position, such as a halogen, with aniline (B41778) or its derivatives.

A common example is the reaction of 2-chloropyridine (B119429) with aniline at elevated temperatures to yield this compound. guidechem.com The reaction conditions can be quite demanding, often requiring high temperatures, which can limit the functional group tolerance of the substrates. irjms.com To circumvent these harsh conditions, alternative strategies have been developed. One such method involves the use of 2-halopyridinium ketene (B1206846) hemiaminals, which serve as activated intermediates, allowing the SNAr reaction to proceed under milder conditions, such as at room temperature and without the need for a transition metal catalyst. chemrxiv.org

The efficiency of SNAr reactions can be significantly influenced by the electronic nature of the substituents on both the pyridine and aniline rings. For instance, in the synthesis of 2-anilinopyrimidines, a related class of compounds, the presence of various substituents on the aniline ring had a notable impact on the reaction's course and efficiency under microwave irradiation. rsc.orgresearchgate.net

| Reactants | Conditions | Product | Notes |

| 2-Chloropyridine, Aniline | 200 °C | This compound | A traditional high-temperature method. guidechem.com |

| 2-Halopyridinium ketene hemiaminals, Amine nucleophiles | Room temperature or mild heat | 2-Aminopyridines | Milder conditions, no transition metal catalyst required. chemrxiv.org |

| 2-Chloro-4,6-dimethylpyrimidine, Substituted anilines | Microwave irradiation | 2-Anilinopyrimidines | Substituent effects on the aniline ring influence reaction efficiency. rsc.orgresearchgate.net |

Coupling Reactions in this compound Formation

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of C-N bonds, offering a more versatile and often milder alternative to traditional SNAr methods for synthesizing 2-anilinopyridines.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a highly general method for coupling amines with aryl halides. libretexts.orgwikipedia.org It provides an efficient route to a wide variety of secondary and tertiary aminopyridines. researchgate.net The reaction typically employs a palladium catalyst with electron-rich phosphine (B1218219) ligands and a strong base like sodium tert-butoxide. libretexts.orgresearchgate.net The development of various generations of catalyst systems has expanded the scope of this reaction to include a broad range of amines and aryl coupling partners under increasingly mild conditions. wikipedia.org For instance, the use of bidentate phosphine ligands like BINAP and DPPF was a significant advancement, enabling the efficient coupling of primary amines. wikipedia.org

Ullmann Condensation: This copper-catalyzed reaction is another classic method for forming aryl-amine bonds. wikipedia.org Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, improvements have been made, such as the development of soluble copper catalysts supported by ligands, which allow the reaction to proceed under more moderate conditions. wikipedia.org The Ullmann condensation has been successfully applied to the synthesis of 2-anilinonicotinic acids through the reaction of 2-chloronicotinic acid with various substituted anilines. researchgate.net

| Coupling Reaction | Catalyst System | Key Features |

| Buchwald-Hartwig Amination | Palladium catalyst with phosphine ligands | High generality, mild reaction conditions, broad substrate scope. libretexts.orgwikipedia.org |

| Ullmann Condensation | Copper catalyst | Classic method, improvements with soluble catalysts and ligands. wikipedia.org |

Advanced Derivatization of the this compound Moiety

The this compound scaffold offers multiple sites for further functionalization, allowing for the synthesis of a diverse array of derivatives with tailored properties.

Functionalization of the Pyridine Ring System of this compound

The pyridine ring of this compound is susceptible to various functionalization reactions. Due to its electron-deficient nature, direct electrophilic aromatic substitution on the pyridine ring can be challenging. beilstein-journals.org However, the nitrogen atom of the pyridine can act as a directing group in transition metal-catalyzed C-H activation reactions, enabling functionalization at specific positions. rsc.org

N-aryl-2-aminopyridines can form stable complexes with transition metals like palladium, rhodium, and ruthenium, facilitating cyclization and functionalization reactions. rsc.org For example, palladium-catalyzed annulation of N-aryl-2-aminopyridines with internal alkynes leads to the formation of N-(2-pyridyl)indole frameworks. rsc.org Similarly, rhodium-catalyzed reactions with alkynes or acrylates can yield N-(2-pyridyl)indoles and N-(2-pyridyl)quinolones, respectively. rsc.org

Furthermore, the pyridine ring can be functionalized through a sequence of C-H fluorination followed by nucleophilic aromatic substitution of the installed fluoride. nih.gov This two-step process allows for the introduction of a variety of functional groups, including those attached via nitrogen, oxygen, or sulfur, under mild conditions. nih.gov

Substituent Effects on the Aniline Phenyl Ring of this compound Derivatives

Substituents on the aniline phenyl ring play a crucial role in modulating the electronic and steric properties of this compound derivatives, which in turn influences their reactivity and biological activity.

The electronic nature of substituents on the aniline ring can impact the nucleophilicity of the amino group, thereby affecting the efficiency of synthetic reactions. researchgate.net For example, in the synthesis of 2-anilinopyrimidines, the electronic effect of the substituents on the aniline molecule influenced the outcome of the reaction. researchgate.net

In the context of biological activity, the introduction of both electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the aniline ring of this compound derivatives has been shown to result in compounds with significant biological affinities. uniss.it For instance, a study on a series of this compound derivatives revealed that the introduction of a 4-CF3 group (an EWG) on the aniline ring resulted in a compound with subnanomolar affinity for the α4β2 nicotinic acetylcholine (B1216132) receptor. uniss.it Similarly, mono- or dichlorination of the aniline ring also led to derivatives with high affinity. uniss.it

| Substituent Position | Substituent Type | Observed Effect | Reference |

| Aniline Phenyl Ring | Electron-withdrawing (e.g., -CF3) | Enhanced biological affinity. uniss.it | uniss.it |

| Aniline Phenyl Ring | Electron-donating | Influences reaction efficiency. researchgate.net | researchgate.net |

| Aniline Phenyl Ring | Halogen (e.g., -Cl) | High biological affinity. uniss.it | uniss.it |

Dimerization and Oligomerization Strategies for this compound Analogues

The this compound moiety can serve as a building block for the construction of larger, more complex structures through dimerization and oligomerization. These strategies are often employed in the development of molecules with specific biological targets or material properties.

A series of this compound dimers have been synthesized and investigated for their potential as anticancer agents. nih.gov In one study, a dimer, compound 4d , was found to be particularly effective against a prostate cancer cell line. nih.gov The mechanism of action was determined to be the disruption of microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov

The synthesis of these dimers can be achieved through various coupling strategies. For example, a "click" chemistry approach involving a 1,3-dipolar cycloaddition has been used to prepare 1,2,3-triazole-containing dimers. researchgate.net The this compound structural motif is also found in ligands used to create bimetallic and polymetallic complexes, demonstrating its utility in constructing oligomeric structures in coordination chemistry. researchgate.net

Annulation Reactions Involving N-Aryl-2-aminopyridines

Annulation reactions of N-aryl-2-aminopyridines, often facilitated by transition metal catalysts, provide an effective pathway to various fused N-heterocyclic compounds. The pyridyl group in these substrates acts as a directing group, enabling the formation of stable metal complexes that promote cyclization and functionalization. researchgate.net This strategy is recognized for its direct and atom-economical approach to constructing a multitude of N-heterocycles. researchgate.net

Several transition metals, including palladium, ruthenium, and rhodium, have been successfully employed to catalyze these annulation reactions.

Palladium-Catalyzed Annulation: Palladium(II) catalysts have been effectively used in the annulation of N-aryl-2-aminopyridines with alkynes. researchgate.net This process leads to the formation of various fused heterocyclic systems.

Ruthenium-Catalyzed Annulation: A notable application of ruthenium catalysis is the synthesis of indole (B1671886) derivatives. A simple and efficient method involves the Ru(II)-catalyzed intermolecular annulation of N-aryl-2-aminopyridines with sulfoxonium ylides. rsc.org This reaction demonstrates excellent selectivity and tolerance for a variety of functional groups, utilizing a commercially available ruthenium catalyst, [Ru(p-cymene)Cl₂]₂. rsc.org The process offers a straightforward route to a diverse range of valuable indole structures. rsc.org

Rhodium-Catalyzed Annulation: Rhodium catalysts have also been instrumental in the synthesis of 2-arylindoles through a cascade annulation reaction. acs.org This versatile rhodium-catalyzed/copper-mediated process involves the C–H/C–C activation of N-aryl-2-aminopyridines and their reaction with propargyl alcohols. acs.org The reaction proceeds with high selectivity, involving the cleavage of the C–C bond in γ-substituted tert-propargyl alcohols and the pyridine-directed ortho C(sp²)–H bond activation, yielding a series of 2-arylindoles. acs.org

A summary of representative catalytic systems is provided in the table below.

| Catalyst System | Reactant | Product Type | Ref. |

| Pd(II) | Alkynes | Fused Heterocycles | researchgate.net |

| [Ru(p-cymene)Cl₂]₂ | Sulfoxonium ylides | Indole derivatives | rsc.org |

| Rhodium/Copper | Propargyl alcohols | 2-Arylindoles | acs.org |

One-Pot and Multistep Syntheses of Fused Heterocycles Incorporating this compound Frameworks

The this compound framework is a valuable building block for the synthesis of more complex, fused heterocyclic systems through both one-pot and sequential multistep strategies. These methods are highly valued for their efficiency in constructing molecular complexity from readily available starting materials.

One-Pot Syntheses:

Another example is the direct synthesis of 1,2-disubstituted 4-, 5-, 6-, and 7-azaindoles from amino-o-halopyridines. researchgate.net This one-pot process involves a palladium-catalyzed N-arylation, followed by a Sonogashira reaction and subsequent cyclization. researchgate.net This approach is noted for its broad scope and compatibility with various functional groups. researchgate.net

Multistep Syntheses:

Sequential or two-step approaches are also employed for the synthesis of complex fused systems. An efficient two-step method has been developed to produce indolo[2,3-b]quinoxalines. uni-rostock.de This synthesis begins with a site-selective Suzuki-Miyaura reaction of a dihalopyridine with 2-bromophenylboronic acid, followed by a palladium-catalyzed twofold C-N coupling reaction for cyclization with amines. uni-rostock.de

The following table summarizes selected synthetic strategies for fused heterocycles from this compound and related precursors.

| Synthesis Type | Product | Key Features | Ref. |

| One-Pot, Three-Component | 3-Aroylimidazo[1,2-a]-N-heterocycles | Uses DMSO as a methylene (B1212753) donor | |

| One-Pot | 1,2-Disubstituted Azaindoles | Pd-catalyzed N-arylation/Sonogashira/cyclization | researchgate.net |

| Two-Step | Indolo[2,3-b]quinoxalines | Site-selective Suzuki-Miyaura followed by Pd-catalyzed C-N coupling | uni-rostock.de |

Chemical Reactivity and Mechanistic Investigations of 2 Anilinopyridine

Fundamental Reaction Pathways of 2-Anilinopyridine

The reactivity of the this compound core is dictated by the electronic properties of its constituent rings and the linking amino group. The pyridine (B92270) ring is inherently electron-deficient, while the aniline (B41778) ring is electron-rich. This electronic dichotomy governs the molecule's behavior in a variety of chemical transformations.

Electrophilic and Nucleophilic Substitution Reactions on the this compound Core

The this compound scaffold possesses two aromatic rings, each with distinct reactivity towards electrophilic and nucleophilic attack. The pyridine ring, being electron-deficient, is generally resistant to electrophilic aromatic substitution, which, if forced, tends to occur at the 3- and 5-positions. koreascience.kracs.org Conversely, it is more susceptible to nucleophilic substitution, particularly at the positions ortho and para to the nitrogen atom (C2 and C4). koreascience.kracs.org The aniline ring, being electron-rich due to the activating amino group, readily undergoes electrophilic substitution, directing incoming electrophiles to the ortho and para positions of the phenyl ring.

Electrophilic substitution, on the other hand, is expected to occur preferentially on the more activated aniline ring. However, the reaction conditions can influence the outcome. For instance, theoretical studies on the nitration of this compound have been conducted to understand the regioselectivity of this electrophilic substitution. researchgate.net

Acylation, Alkylation, and Condensation Reactions of this compound

This compound is a versatile substrate for a range of acylation, alkylation, and condensation reactions, primarily involving the exocyclic secondary amine. nih.gov These reactions are fundamental in modifying the structure and properties of the molecule, often serving as a prelude to more complex transformations or for the synthesis of targeted derivatives.

Acylation of the secondary amine in this compound can be readily achieved using various acylating agents such as acid chlorides or anhydrides. For example, acylation with propanoic anhydride (B1165640) yields the corresponding N-acylated product. oup.com Similarly, reaction with chloroacetyl chloride leads to the formation of the N-chloroacetylated derivative, which can be a precursor for further cyclization reactions. unizar.es

Alkylation of this compound can occur at the exocyclic nitrogen. For instance, N-alkylation has been demonstrated with reagents like 2-phenylethyl bromide. oup.com The nitrogen of the pyridine ring can also be alkylated, for example with methyl iodide, to form the corresponding pyridinium (B92312) salt. oup.com

Condensation reactions are also a key feature of this compound's reactivity. It can condense with various carbonyl compounds. For example, its reaction with phenyl isocyanate at elevated temperatures can lead to the formation of 2-(N-phenylcarbamoylanilino)pyridine derivatives. researchgate.net

These fundamental reactions are summarized in the table below:

| Reaction Type | Reagent Example | Product Type | Reference |

| Acylation | Propanoic anhydride | N-Acyl-2-anilinopyridine | oup.com |

| Acylation | Chloroacetyl chloride | N-Chloroacetyl-2-anilinopyridine | unizar.es |

| Alkylation | 2-Phenylethyl bromide | N-Alkyl-2-anilinopyridine | oup.com |

| Alkylation | Methyl iodide | 1-Methyl-2-anilinopyridinium iodide | oup.com |

| Condensation | Phenyl isocyanate | 2-(N-Phenylcarbamoylanilino)pyridine derivative | researchgate.net |

Oxidation and Reduction Chemistry of this compound Derivatives

The oxidation and reduction chemistry of this compound and its derivatives involves transformations at the nitrogen atoms, the aromatic rings, or substituents attached to the core structure.

Oxidation: The pyridine nitrogen of this compound can be oxidized to form the corresponding pyridine-N-oxide. This transformation is significant as it alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. The oxidation of substituted 2-pyridone derivatives, which are structurally related to the tautomeric form of 2-hydroxypyridine, has been studied electrochemically. researchgate.net Furthermore, derivatives of this compound containing other oxidizable groups, such as a sulfonamide, can undergo oxidation at that functional group. researchgate.net For instance, a sulfonamide group can be oxidized to a sulfonic acid using common oxidizing agents like potassium permanganate (B83412) (KMnO4) or hydrogen peroxide (H2O2). researchgate.net The electrochemical oxidation of metal complexes containing 2-anilinopyridinate ligands has also been investigated, revealing complex redox behaviors. acs.orgcapes.gov.br

Reduction: The reduction of this compound derivatives can be directed at different parts of the molecule. Catalytic reduction can lead to the saturation of the pyridine ring, forming piperidine (B6355638) derivatives. acs.org If a nitro group is present on one of the aromatic rings, it can be selectively reduced to an amino group using reducing agents like sodium borohydride (B1222165) (NaBH4) or catalytic hydrogenation. researchgate.netrsc.org This selective reduction is a valuable tool in the synthesis of more complex amines. rsc.org The catalytic activity of palladium nanoparticles has been explored for the hydrogenation of nitroaromatic groups in aqueous media under mild conditions. rsc.org

The following table summarizes the key oxidation and reduction reactions:

| Reaction Type | Reagent/Condition | Substrate Moiety | Product Moiety | Reference |

| Oxidation | Peracids/H2O2 | Pyridine nitrogen | Pyridine-N-oxide | |

| Oxidation | KMnO4/H2O2 | Sulfonamide group | Sulfonic acid | researchgate.net |

| Oxidation | Electrochemical | Metal-ligand complex | Oxidized complex | acs.orgcapes.gov.br |

| Reduction | Catalytic Hydrogenation | Pyridine ring | Piperidine ring | acs.org |

| Reduction | NaBH4/Catalytic Hydrogenation | Nitro group | Amino group | researchgate.netrsc.org |

C-H Activation and Functionalization Mediated by this compound

In recent years, the use of directing groups to achieve regioselective C-H activation and functionalization has become a powerful strategy in organic synthesis. The this compound scaffold is an exemplary substrate in this context, where the pyridyl nitrogen acts as an effective directing group to facilitate the functionalization of the N-aryl ring.

Ortho-Metalation Processes and Directing Group Capabilities

The nitrogen atom of the pyridine ring in this compound can coordinate to a metal center, positioning the catalyst in proximity to the ortho-C-H bonds of the aniline ring. nih.gov This chelation assistance facilitates the cleavage of a specific C-H bond, leading to the formation of a metallacyclic intermediate. This process, known as directed ortho-metalation, is a key step in many catalytic cycles.

The directing group ability of the pyridyl moiety has been extensively utilized in reactions catalyzed by various transition metals, including palladium, rhodium, and iridium. nih.gov The formation of stable five- or six-membered metallacyclic intermediates is a common feature of these transformations. nih.gov This directed metalation strategy allows for the introduction of a wide range of functional groups at the ortho position of the aniline ring with high regioselectivity. The effectiveness of the directing group is such that it can overcome the inherent electronic biases of the aromatic ring, enabling functionalization at otherwise less reactive positions.

Regioselectivity in C-H Activation of N-Aryl-2-aminopyridines

The regioselectivity of C-H activation in N-aryl-2-aminopyridines is predominantly controlled by the directing effect of the pyridyl nitrogen, leading to functionalization at the ortho-position of the N-aryl group. nih.gov This high degree of regiocontrol has been demonstrated in a multitude of transformations.

For instance, palladium-catalyzed C-H activation of N-aryl-2-aminopyridines has been employed for the synthesis of various heterocyclic structures. rsc.org In these reactions, the initial C-H activation at the ortho-position of the aniline ring is followed by coupling with other reactants, such as alkynes or alkenes. The pyridyl group directs the palladium catalyst to the desired C-H bond, initiating the catalytic cycle.

Rhodium catalysts have also been widely used for the C-H functionalization of N-aryl-2-aminopyridines. For example, Rh(III)-catalyzed reactions with α-diazo esters have been shown to lead to the formation of oxindole (B195798) derivatives through a C-H activation/carbenoid insertion pathway. The regioselectivity is consistently directed to the ortho-position of the aniline ring due to the chelation assistance from the pyridyl nitrogen.

Iridium-catalyzed borylation is another example where the directing group ability of the pyridyl moiety in 2-anilinopyridines dictates the regioselectivity. These reactions afford ortho-borylated products, which are valuable intermediates for further cross-coupling reactions. nih.gov

The following table provides examples of regioselective C-H functionalization of N-aryl-2-aminopyridines:

| Catalyst | Coupling Partner | Functionalization Type | Product Type | Reference |

| Palladium(II) | Alkynes | Oxidative Coupling | Substituted Indoles | rsc.org |

| Rhodium(III) | α-Diazo Esters | Carbenoid Insertion | Oxindole Derivatives | |

| Iridium(III) | Borylation Reagents | Borylation | Ortho-Borylated Anilines | nih.gov |

| Ruthenium(II) | Carboxylic Acids | Oxygenation | Ortho-Acyloxylated Anilines | capes.gov.br |

The consistent ortho-selectivity observed across a range of metal catalysts and reaction types underscores the powerful directing group capability of the pyridyl nitrogen in the this compound framework. This predictable regioselectivity makes N-aryl-2-aminopyridines highly valuable substrates for the efficient and atom-economical construction of complex organic molecules.

Catalytic Cycles and Mechanistic Insights in C-H Functionalization

This compound and its derivatives are valuable substrates in transition metal-catalyzed C-H functionalization reactions, a powerful strategy for constructing complex N-heterocycles. rsc.org The pyridyl group in this compound acts as an effective directing group, facilitating the formation of stable metallacyclic intermediates with various transition metals, including rhodium, iridium, palladium, and ruthenium. rsc.orgrsc.org This chelation-assisted activation of the C-H bond on the aniline ring paves the way for diverse and atom-economical transformations. rsc.orgrsc.org

A general mechanism for these reactions, particularly with rhodium(III) catalysts, involves several key steps. rsc.org Initially, the this compound substrate coordinates with the active metal catalyst, leading to the chelation-assisted cleavage of an ortho C-H bond on the aniline ring to form a five- or six-membered metallacyclic intermediate. rsc.orgrsc.org This intermediate then reacts with a coupling partner, such as a diazo compound or an alkyne. rsc.orgnih.gov

In the case of reactions with diazo compounds, the metallacycle reacts to form a metal-carbene species, with the release of nitrogen gas. rsc.org This is followed by migratory insertion of the carbene into the metal-carbon bond, expanding the metallacycle. rsc.org Subsequent protonolysis or reductive elimination regenerates the active catalyst and yields the functionalized product, which may undergo further intramolecular cyclization to form heterocyclic structures like oxindoles. rsc.orgresearchgate.net

For instance, the Rh(III)-catalyzed reaction of 2-anilinopyridines with sulfonylated α-diazo esters proceeds under mild conditions to afford oxindole derivatives. researchgate.net Similarly, Ir(III) catalysts have been employed for the annulation of N-aryl-2-pyridinamines with diazo Meldrum's acid, also yielding oxindoles. rsc.org The catalytic cycle in these transformations underscores the importance of the directing group in bringing the catalyst and the specific C-H bond into proximity, thereby controlling the regioselectivity of the functionalization. youtube.com

The following table summarizes selected C-H functionalization reactions involving this compound derivatives, highlighting the catalyst, coupling partner, and the resulting product.

| Catalyst System | Coupling Partner | Product Type | Ref. |

| Rh(III) | Sulfonylated α-diazo esters | Oxindoles | rsc.orgresearchgate.net |

| Rh(III) | α,β-Unsaturated aldehydes | Dihydroquinolinones | nih.gov |

| Rh(III) | Propargylic amines | Indoles | rsc.orgnih.gov |

| Ir(III) | Diazo Meldrum's acid | Oxindoles | rsc.org |

| Ru(II) | Electron-deficient alkenes | 2-Methylindoles | rsc.org |

Kinetic isotope effect (KIE) studies in some of these systems have suggested that the C-H bond activation is often the rate-determining step of the catalytic cycle. nih.gov The versatility of this strategy allows for the synthesis of a wide array of nitrogen-containing heterocycles, demonstrating the pivotal role of this compound as a substrate in modern synthetic organic chemistry. rsc.orgrsc.org

Tautomerism Studies of this compound and Related Structures

The tautomerism of this compound involves an equilibrium between the amino form (this compound) and the imino form (1-phenyl-1,2-dihydropyridin-2-imine). Extensive studies have been conducted to understand the position of this equilibrium and the factors that influence it. oup.comoup.comrsc.org

Research overwhelmingly indicates that the amino tautomer is significantly more stable and is the predominant form in various solvents. oup.comoup.com This preference is attributed to the retention of aromaticity in the pyridine ring in the amino form, a stabilizing factor that is lost in the imino tautomer. oup.com

Various spectroscopic techniques, including ultraviolet (UV), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy, have been instrumental in elucidating the tautomeric equilibrium of this compound. oup.comoup.comablesci.com By comparing the spectra of this compound with those of model compounds where the tautomeric equilibrium is "fixed," researchers have been able to deduce the predominant tautomeric form.

For these studies, 2-(N-methylanilino)pyridine serves as a model for the amino form, while 1-methyl-2-phenylimino-1,2-dihydropyridine is a model for the imino form. oup.comoup.com

UV Spectroscopy: The UV spectra of this compound and its derivatives are quite informative. The spectrum of this compound closely resembles that of 2-(N-methylanilino)pyridine (the amino model) but differs significantly from that of 1-methyl-2-phenylimino-1,2-dihydropyridine (the imino model). oup.com This similarity provides strong evidence that the amino form is the major species in solution. oup.com

NMR Spectroscopy: Proton NMR spectra also support the predominance of the amino tautomer. The chemical shifts of the protons in this compound are more aligned with those of the amino model compound. oup.com A significant loss of aromaticity in the imino model compound is reflected in the upfield shift of its pyridine ring protons. oup.com

Infrared Spectroscopy: While some early IR studies suggested the possible existence of the imino tautomer, later investigations, which also considered rotational isomerism, concluded that the observed N-H stretching absorptions are consistent with the amino form being the dominant species. oup.com

The tautomeric equilibrium constant (Kt = [amino]/[imino]) for this compound has been estimated through pKa measurements of the model compounds. oup.com The calculated Kt value is approximately 2 x 105, indicating a strong preference for the amino tautomer. oup.com

The following table presents a comparison of the pKa values used to estimate the tautomeric equilibrium constant.

| Compound | pKa | Role | Ref. |

| This compound | 6.84 | Substrate | oup.com |

| 2-(N-methylanilino)pyridine | 6.22 | Amino Model | oup.com |

| 1-Methyl-2-phenylimino-1,2-dihydropyridine | 10.5 | Imino Model | oup.com |

Theoretical calculations, including molecular orbital (MO) methods, have been employed to further investigate the tautomerism of this compound. oup.comjst.go.jp These computational studies corroborate the experimental findings, consistently predicting that the amino tautomer is more stable than the imino tautomer. oup.comjst.go.jp

Simple LCAO-MO and CNDO/2 MO calculations have been used to assess the relative stabilities of the tautomers. oup.comjst.go.jp The results of these calculations are in agreement with the experimental data, showing a clear energetic preference for the amino form. oup.comacs.org The calculations also provide insights into the electronic structure and conformation of the molecule. For instance, calculations on conformational isomers of 2-anilino-3-methylpyridine indicated that a non-planar conformation, with the phenyl ring twisted relative to the pyridine ring, is energetically favored over a planar conformation due to the minimization of van der Waals interactions. jst.go.jp

More advanced ab initio calculations on related heterocyclic systems like 2-pyridone have highlighted the importance of considering factors such as geometry optimization, polarization functions, electron correlation, and zero-point vibrational energy to obtain accurate tautomerization energies. wayne.edu While simpler methods can often correctly predict the more stable tautomer, these higher-level calculations provide more quantitative agreement with experimental gas-phase data. wayne.edu For this compound, the consensus from both experimental and theoretical investigations is the pronounced stability of the amino tautomer. oup.com

Coordination Chemistry and Organometallic Applications of 2 Anilinopyridine Ligands

2-Anilinopyridine as a Versatile Ligand in Metal Complexation

This compound and its derivatives are highly versatile ligands in the field of coordination chemistry, demonstrating the ability to stabilize a wide range of metal ions and support the formation of diverse structural motifs. These ligands are particularly prominent in the construction of metal-metal bonded complexes. researchgate.netresearchgate.net The deprotonated form, 2-anilinopyridinate, acts as an effective bridging ligand, leading to the formation of bimetallic "paddlewheel" complexes with metals such as ruthenium, rhodium, molybdenum, and tungsten. researchgate.netresearchgate.netnsf.govacs.org

The electronic properties of the resulting metal complexes can be systematically tuned by introducing various substituents onto the aniline (B41778) or pyridine (B92270) rings of the ligand. osti.govnih.gov This tunability allows for the modulation of redox potentials and the accessibility of different oxidation states of the metal centers. osti.govnih.gov Furthermore, the coordination environment provided by 2-anilinopyridinate ligands can influence the magnetic properties and electronic transitions within the metal complexes. acs.org

Coordination Modes of 2-Anilinopyridinate Anions

The deprotonated form of this compound, the 2-anilinopyridinate anion, exhibits several coordination modes, with the most common being a bridging bidentate fashion. In this mode, it connects two metal centers through the pyridyl nitrogen and the amido nitrogen, forming a stable five-membered chelate ring. This arrangement is fundamental to the structure of paddlewheel complexes, where four anilinopyridinate ligands typically bridge two metal ions. researchgate.netresearchgate.net

Within these paddlewheel structures, different isomers can arise based on the relative orientation of the four bridging ligands. Common isomers include the (4,0), (3,1), and (2,2) arrangements, which describe the number of pyridyl groups pointing in opposite directions. osti.gov For instance, the polar (4,0) geometry, where all four ligands are oriented in the same direction, is frequently observed in diruthenium complexes. osti.govnih.gov However, mixtures of isomers, such as (4,0) and (3,1), can also be obtained depending on the synthetic conditions. osti.govnih.gov

Beyond the typical bridging mode, this compound can also act as a chelating ligand to a single metal center. In the context of cyclometalation, the this compound ligand can be deprotonated at the ortho-position of the phenyl ring, leading to a κ²-N,C coordination mode where the metal is bonded to both the pyridyl nitrogen and a phenyl carbon. mdpi.comdoi.org This mode is particularly prevalent in the formation of organometallic gold(III) complexes. mdpi.comdoi.org

Synthesis and Characterization of Transition Metal Complexes with this compound Ligands

The synthesis of transition metal complexes incorporating this compound ligands typically involves the reaction of a suitable metal precursor with the this compound ligand, often in the presence of a base to facilitate deprotonation of the ligand. doi.orgajol.info The choice of solvent, temperature, and reaction time can influence the final product, including the isomeric form of the resulting complex. researchgate.net

Diruthenium paddlewheel complexes supported by anilinopyridinate ligands are a well-studied class of compounds. osti.govacs.orgwisc.edu These complexes typically feature a Ru₂ core bridged by four anilinopyridinate ligands. osti.govacs.org The electronic structure of these complexes is of significant interest, with the Ru₂⁵⁺ core being a common oxidation state, possessing a Ru-Ru bond order of approximately 2.5 and a quartet spin ground state. acs.org

The synthesis of these diruthenium complexes often starts from a diruthenium precursor, such as Ru₂(OAc)₄Cl. researchgate.net The axial positions of the diruthenium core can be occupied by various ligands, which can influence the electronic properties and reactivity of the complex. acs.org Electrochemical studies have shown that these complexes can undergo reversible redox processes, allowing access to different oxidation states of the diruthenium unit, such as Ru₂⁴⁺ and Ru₂⁶⁺. osti.govnih.govacs.org The electronic properties of these complexes can be fine-tuned by introducing electron-donating or electron-withdrawing substituents on the anilinopyridinate ligands. osti.govnih.govacs.org

Table 1: Selected Diruthenium(III,II) Complexes with Substituted Anilinopyridinate Ligands

| Complex | Isomeric Form(s) |

| Ru₂(2-CH₃ap)₄Cl | (4,0) |

| Ru₂(2,5-F₂ap)₄Cl | (4,0) |

| Ru₂(2,4,6-F₃ap)₄Cl | (3,1) and (4,0) |

| Data sourced from acs.org |

Gold(I) and Silver(I) Complexes with this compound-Based Heterocycles

A series of gold(I) and silver(I) complexes have been synthesized using N- or S-donor ligands derived from this compound. acs.orgacs.org These complexes exhibit a range of structural motifs, including mononuclear and dinuclear species. For instance, X-ray diffraction studies have confirmed the mononuclear structure of Au(L1)(PPh₃) and the dinuclear structure of [Ag(TfO)(L1)]₂, where L1 is a this compound-based ligand. acs.org The synthesis of these complexes typically involves the reaction of a gold(I) or silver(I) precursor with the appropriate this compound-derived ligand. acs.orgacs.org

Table 2: Examples of Gold(I) and Silver(I) Complexes with this compound-Based Ligands

| Complex | Metal | Structural Type |

| Au(L1)(PPh₃) | Gold(I) | Mononuclear |

| Au(L2)(PPh₃) | Gold(I) | Mononuclear |

| [Ag(TfO)(L1)]₂ | Silver(I) | Dinuclear |

| L1 and L2 represent different this compound-based heterocycles. Data sourced from acs.org |

Au(III) Cyclometallated Compounds Involving this compound

This compound can undergo cyclometalation with gold(III) to form stable organometallic compounds. mdpi.comdoi.org In this process, a C-H bond on the aniline ring is activated, leading to the formation of a direct Au-C bond. mdpi.com The resulting cyclometallated complex features a five-membered chelate ring with the gold(III) center bonded to both the pyridyl nitrogen and an ortho-carbon of the phenyl group (κ²-N,C coordination). mdpi.comdoi.org

The synthesis of these Au(III) cyclometallated compounds often starts with a gold(III) precursor like HAuCl₄·3H₂O. doi.org The remaining coordination sites on the square-planar gold(III) center can be occupied by other ligands, such as chlorides or dithiocarbamates. doi.org These compounds are of interest due to their potential applications in various fields.

This compound and related ligands have also been employed to create dimolybdenum(II) and ditungsten(II) paddlewheel complexes. nsf.govacs.org These complexes feature a quadruple bond between the two metal centers. The electronic properties of these M₂(II,II) complexes, such as their ionization potentials, are influenced by the nature of the supporting ligands. nih.govchemrxiv.org Theoretical studies using density functional theory (DFT) have been instrumental in understanding the electronic structure and bonding in these systems. nih.govchemrxiv.org

Diosmium(III) Compounds Supported by 2-Anilinopyridinate

The reaction of Os₂(OAc)₄Cl₂ with this compound (Hap) under extended reflux conditions yields the diosmium(III) compound, Os₂(ap)₄Cl₂. researchgate.netnih.gov This compound can be crystallized into different isomers depending on the solvent system used. For instance, the cis-(2,2) isomer is obtained from a methanol-dichloromethane solution, while the (3,1) isomer crystallizes from a hexanes-dichloromethane solution. nih.gov X-ray diffraction studies have been crucial in determining the molecular structures of these isomers. The Os-Os bond length in the cis-(2,2) isomer of Os₂(ap)₄Cl₂ is reported to be 2.396(1) Å. A later study reported Os-Os distances of 2.3937(8) Å for the cis-(2,2) isomer and 2.3913(8) Å for the (3,1) isomer. nih.gov

The Os₂(ap)₄Cl₂ complex is paramagnetic with a spin state of S=1. nih.gov It readily undergoes reactions with lithium alkynyl compounds (LiC₂Y) to form a series of derivatives, Os₂(ap)₄(C₂Y)₂, where Y can be a phenyl, ferrocenyl, or trimethylsilyl (B98337) group. nih.gov Interestingly, the resulting ethynyl (B1212043) and butadiynyl derivatives are diamagnetic. nih.gov The Os-Os bond lengths in these alkynyl derivatives are longer than in the parent dichloride complex, with values of 2.456(1) Å and 2.471(1) Å for the cis-(2,2) and (3,1) isomers of the phenyl-substituted derivative, respectively, and 2.481(1) Å for the (3,1) isomer of the trimethylsilyl-substituted derivative. nih.gov

The arrangement of the four 2-anilinopyridinate ligands around the diosmium core can vary. While the (4,0) arrangement is common in related diruthenium complexes, Os₂(ap)₄Cl₂ adopts a cis-(2,2) geometry. This has been rationalized by the proposition that the axial chloro ligands remain bound to the diosmium core during the ligand exchange process, thereby favoring a symmetric arrangement.

Rhodium Complexes and Ortho-Metalation

The this compound ligand can coordinate to rhodium centers in various ways, including through an ortho-metalation process. This reaction involves the activation of a C-H bond on the aniline ring of the ligand, leading to the formation of a stable cyclometalated complex. acs.orgnih.gov Specifically, the pyridyl nitrogen of the N-aryl-2-aminopyridine can act as a directing group, facilitating the ortho-selective C-H activation and the formation of a six-membered rhodacycle. nih.gov

An example of such a complex is RhCl₂py₂[(C₆H₄)NHpy], which features a six-membered metalloheterocyclic ring. acs.org This type of cyclometalation is a significant reaction for ligands containing phenyl groups attached to donor atoms like nitrogen. acs.org While four- and five-membered cyclometalated rings are common, the formation of six-membered rings is less frequently reported. acs.org The catalytic activity of rhodium complexes in transformations involving N-aryl-2-aminopyridines often involves the formation of these rhodacycle intermediates. nih.gov

Titanium Complexes as Polymerization Catalysts

Titanium(IV) dichloride complexes incorporating 2-anilinotropone ligands, which are structurally related to this compound, have been synthesized and investigated for their catalytic activity in olefin polymerization. nih.gov These complexes, when activated with methylaluminoxane (B55162) (MAO), are effective catalysts for the polymerization of both ethylene (B1197577) and propene. nih.gov

For instance, bis(ligand)titanium dichloride complexes have been prepared using sodium salts of 2-(2,6-diisopropylanilino)tropone and 2-(2,3,4,5,6-pentafluoroanilino)tropone. nih.gov A mixed cyclopentadienyl-anilinotropone titanium complex has also been synthesized. nih.gov The geometry of these complexes can vary, with some exhibiting a C₂-symmetric octahedral arrangement. nih.gov

The catalytic activity of these titanium complexes highlights the potential of anilinopyridine-type ligands in the design of catalysts for important industrial processes. The electronic and steric properties of the anilinopyridinate ligand can be tuned by introducing substituents, which in turn can influence the performance of the resulting catalyst. Other titanium complexes with different ligand architectures, such as those based on imidazolin-2-iminato or 2-(arylideneamino)phenolate ligands, have also shown activity in ethylene polymerization, often producing high molecular weight polyethylene. rsc.orgrsc.org

Electronic Structure and Redox Properties of this compound Metal Complexes

The electronic structure and redox behavior of metal complexes containing 2-anilinopyridinate ligands are of significant interest due to their potential applications in areas such as catalysis and materials science. The interplay between the metal center and the ligand framework gives rise to a rich variety of electronic and electrochemical properties.

Electrochemical Behavior and Oxidation States of Metal-Anilinopyridinate Complexes

Metal-anilinopyridinate complexes exhibit a range of accessible oxidation states, which can be probed using techniques like cyclic voltammetry. nih.govacs.org The electrochemical behavior is often characterized by multiple, reversible one-electron redox processes. nih.govresearchgate.net For example, diosmium(III) complexes of the type Os₂(ap)₄(C₂Y)₂ show multiple redox couples, including a reversible Os₂(⁸⁺/⁷⁺) couple for the phenyl-substituted derivative. nih.gov

Diruthenium complexes with 2-anilinopyridinate ligands have been extensively studied. acs.orgresearchgate.netnih.gov These complexes typically exist in the Ru₂⁵⁺ oxidation state and can undergo both oxidation and reduction. acs.orgresearchgate.net The number of observable redox processes can be influenced by the solvent, with some complexes showing two one-electron oxidations in solvents like dichloromethane (B109758) and benzonitrile, but only one in more coordinating solvents like THF, DMF, and DMSO. acs.org This solvent-dependent behavior is attributed to solvent binding to the metal centers. acs.org

The oxidation state of the metal center can be determined through a combination of electrochemical measurements and spectroscopic techniques. For instance, the Ru₂⁵⁺ core in diruthenium complexes is paramagnetic with three unpaired electrons, while the singly oxidized Ru₂⁶⁺ form has two unpaired electrons. acs.org The singly reduced species also contains two unpaired electrons. acs.org

Ligand-Centered vs. Metal-Centered Redox Processes

A key aspect of the redox chemistry of 2-anilinopyridinate complexes is the distinction between metal-centered and ligand-centered redox processes. In many cases, the observed redox events are primarily metal-centered, involving changes in the oxidation state of the metal ions. acs.orgresearchgate.net This is particularly true for the initial oxidation and reduction steps in many diruthenium and diosmium complexes.

However, the 2-anilinopyridinate ligand itself can be redox-active. rsc.orgmdpi.com This "non-innocent" behavior means that the ligand can participate directly in redox reactions, either by being oxidized or reduced. The relative energies of the metal and ligand frontier orbitals determine whether a redox process will be metal- or ligand-centered.

In some diruthenium(II,III) complexes, reduction processes are assigned as metal-centered (Ru₂⁵⁺/⁴⁺ and Ru₂⁴⁺/³⁺), while oxidation is also metal-centered. acs.org However, theoretical calculations on some Ru₂⁶⁺ complexes suggest the presence of ligand-based highest occupied molecular orbitals (HOMOs). osti.govnih.govwisc.edu This implies that further oxidation beyond the Ru₂⁶⁺ state would likely be a ligand-centered process, resulting in a ligand radical species. osti.govnih.govwisc.edu The nature of the redox process can also be influenced by the specific ligand structure. For example, in some cobalt complexes with 2-(arylazo)pyridine ligands, which are related to 2-anilinopyridines, one-electron reduction of a Co(II) complex can lead to the formation of a Co(III) species with reduced ligand radical anions. maynoothuniversity.ie

Influence of Ligand Substituents on Electrochemical Potentials

The electrochemical potentials of metal-anilinopyridinate complexes can be systematically tuned by introducing substituents onto the anilinopyridinate ligand. osti.govnih.govwits.ac.zaresearchgate.net Electron-donating groups on the aniline ring generally make the complex easier to oxidize, resulting in a cathodic shift (lower potential) of the oxidation wave. osti.govnih.govnsf.gov Conversely, electron-withdrawing groups make the complex more difficult to oxidize, causing an anodic shift (higher potential).

This effect has been demonstrated in a series of dirhenium(III) complexes with substituted anilinopyridinate ligands, where the electrode potentials show a linear correlation with the Hammett constant of the substituent on the aniline ring. researchgate.net Similarly, for diruthenium paddlewheel complexes, installing electron-donating groups on the ligands lowers the oxidation potentials, making the Ru₂⁶⁺ oxidation state more accessible. osti.govnih.gov The reactivity constants (ρ) from Hammett plots for the oxidation and reduction of some diruthenium complexes with para-substituted aryl ligands are comparable, indicating a similar electronic influence of the substituents. nsf.gov This ability to fine-tune the redox properties through ligand modification is a powerful tool in the design of complexes with specific electronic characteristics for applications in catalysis and materials science. mdpi.com

Catalytic Applications of this compound Metal Complexes

The chelation of this compound ligands to metal centers produces complexes that are effective catalysts for a variety of important organic transformations. The [N,N] bidentate coordination of the ligand to a metal creates a stable, yet reactive environment that facilitates catalytic cycles. The electronic and steric properties of the anilinopyridine ligand can be readily modified by substitution on either the aniline or pyridine rings, allowing for the fine-tuning of the catalyst's activity and selectivity. This has led to the successful application of these complexes in polymerization, oxidation, and cross-coupling reactions.

Polymerization Catalysis with this compound-Based Systems

Metal complexes incorporating this compound (often denoted as Ap or PhNHpy) and its derivatives have been explored as catalysts for olefin polymerization. Notably, titanium complexes of this compound have demonstrated effectiveness in the polymerization of ethylene when activated by a cocatalyst such as methylaluminoxane (MAO).

Research into three specific this compound titanium chloride complexes, with the general formulas ApTiCl₃ and Ap₂TiCl₂, revealed moderate catalytic activities for ethylene polymerization. researchgate.net These systems, when activated with MAO, produced high molecular weight polyethylene. researchgate.net The performance of these catalysts, including their activity, the molecular weight (Molar Mass), and the molecular weight distribution of the resulting polymer, is influenced by the specific structure of the titanium complex. researchgate.net

Table 1: Ethylene Polymerization using this compound Titanium Complexes with MAO Cocatalyst This table is generated based on data from cited research. researchgate.net

| Catalyst Formula | Catalytic Activity (kg PE·mol⁻¹·Ti⁻¹·h⁻¹) | Molar Mass ( kg/mol ) | Molecular Weight Distribution |

| ApTiCl₃ (Complex 1) | 65 - 150 | 135,000 - 450,000 | 2.5 - 3.8 |

| Ap₂TiCl₂ (Complex 2) | 180 - 285 | 550,000 - 804,000 | 3.5 - 4.2 |

| Ap₂TiCl₂ (Complex 3) | 120 - 210 | 320,000 - 680,000 | 2.9 - 4.0 |

The data indicate that the bis-ligated complexes (Ap₂TiCl₂) generally exhibit higher activity and produce polymers with greater molar masses compared to the mono-ligated complex (ApTiCl₃). researchgate.net The molecular weight distributions suggest that these catalysts operate via a mechanism that produces relatively broad polymer chain lengths. researchgate.net

Oxidative Reactions Catalyzed by this compound Complexes

Complexes of this compound with various transition metals, including cobalt, manganese, and ruthenium, have been utilized as catalysts in oxidative reactions. These reactions are crucial in chemical synthesis for introducing oxygen-containing functional groups or for creating carbon-carbon bonds through oxidative coupling.

Cobalt(II) acetate (B1210297) complexes with this compound have been synthesized and are noted for their relevance in the catalytic oxidation of alkanes and arenes, which are industrially significant processes. researchgate.net Similarly, manganese complexes bearing aminopyridine-type ligands have been investigated for the challenging catalytic oxidation of primary C-H bonds in alkanes. researchgate.net These bioinspired catalysts can activate C-H bonds, converting them into more valuable functional groups like alcohols, although yields can be modest. researchgate.net

In the realm of alcohol oxidation, copper complexes with pyridine-containing ligands serve as effective catalysts for the selective conversion of primary and secondary alcohols into their corresponding aldehydes and ketones. mdpi.com These reactions often employ green oxidants like hydrogen peroxide or molecular oxygen. rsc.org For instance, a copper(II) complex was used to catalyze the oxidation of various alcohols, yielding the corresponding carbonyl compounds in good to excellent yields (56-95%) without over-oxidation to carboxylic acids.

Furthermore, many cross-coupling reactions catalyzed by this compound complexes proceed through an oxidative mechanism. For example, palladium-catalyzed annulation reactions of N-aryl-2-aminopyridines with alkynes often require an oxidant, such as copper(II) acetate (Cu(OAc)₂) or copper(II) trifluoroacetate (B77799) (Cu(TFA)₂), to facilitate the catalytic cycle. rsc.org These reactions are technically oxidative cross-couplings, where the formation of the new heterocyclic product is coupled with the oxidation state change of the metal center. rsc.org Diruthenium complexes supported by anilinopyridinate ligands have also been studied, with their rich redox chemistry suggesting potential applications in oxidative catalysis. researchgate.netacs.orgosti.gov

Cross-Coupling Reactions Catalyzed by Transition Metal Anilinopyridine Complexes

The use of N-aryl-2-aminopyridines as directing groups in transition metal-catalyzed cross-coupling reactions is a powerful strategy for the synthesis of complex N-heterocycles. researchgate.netrsc.org The pyridine nitrogen atom coordinates to the metal center, positioning the catalyst for the selective activation of a C-H bond on the adjacent aniline ring, leading to cyclization and functionalization reactions. rsc.org A wide array of transition metals, including palladium, rhodium, iridium, and ruthenium, have been employed in these transformations. rsc.orgresearchgate.net

These reactions are highly versatile, enabling the formation of various carbon-carbon and carbon-heteroatom bonds. Key examples include:

Annulation Reactions: Palladium(II) catalysts are widely used to construct indole (B1671886) and carbazole (B46965) frameworks. rsc.org For example, the reaction of N-aryl-2-aminopyridines with alkynes in the presence of a palladium catalyst and a copper-based oxidant yields N-(2-pyridyl)indoles in good yields. rsc.org

Alkynylation: Palladium catalysts can mediate the direct C-H alkynylation of N-aryl-2-aminopyridines using reagents like (triisopropylsilyl)acetylene. rsc.org

Acylation and Acetoxylation: Ruthenium complexes have been shown to catalyze the ortho-acylation of N-(2-pyridyl)anilines using arylglyoxylic acids as the acyl source. rsc.org

The efficiency and outcome of these reactions are highly dependent on the choice of metal catalyst, ligands, and oxidants. rsc.org

Table 2: Selected Cross-Coupling Reactions using N-Aryl-2-Anilinopyridine Substrates This table is generated based on data from cited research. rsc.org

| Reaction Type | Metal Catalyst | Coupling Partner | Oxidant / Additive | Product Type | Yield Range |

| (3+2)-Cycloaddition | PdCl₂ | Alkynes | Cu(TFA)₂·xH₂O | N-(2-pyridyl)indoles | Good |

| Annulation | Pd(OAc)₂ | Propargylic Alcohols | Cu(OAc)₂ | N-Pyridoindoles | 30-82% |

| Annulation | Pd(OAc)₂ | Potassium Aryltrifluoroborates | AgOAc, Benzoquinone | 9-(pyridin-2-yl)-9H-carbazoles | Moderate to High |

| C-H Alkynylation | Pd(acac)₂ | (Triisopropylsilyl)acetylene | - | Ortho-alkynylated anilinopyridines | - |

| C-H Acylation | [Ru(p-cymene)Cl₂]₂ | Arylglyoxylic Acids | NaOAc | Ortho-acylated anilinopyridines | - |

| C-H Allylation/Annulation | [Ru(p-cymene)Cl₂]₂ | Electron-deficient alkenes | AgSbF₆ | Pyrido[1,2-a]indoles | - |

Advanced Spectroscopic and Structural Characterization of 2 Anilinopyridine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 2-anilinopyridine systems in solution. Through the application of one- and two-dimensional NMR experiments, detailed information about the molecular framework and the specific environment of each nucleus can be obtained.

1H and 13C NMR Applications in Anilinopyridine and its Derivatives

In a typical ¹H NMR spectrum of a this compound derivative, distinct signals are observed for the protons on both the pyridine (B92270) and aniline (B41778) moieties. For instance, in a diruthenium complex featuring a 4-amino-2-anilinopyridine (aap) ligand, the proton signals of the aniline fragment generally shift downfield upon coordination. tandfonline.com The chemical shifts for the free 4-amino-2-anilinopyridine ligand have been reported, providing a baseline for assessing coordination-induced shifts. tandfonline.com Similarly, the ¹³C NMR spectra provide valuable information on the carbon skeleton. The structures of 2-N-anilinopyridine and its 3-N-anilinopyridine isomer have been confirmed using both ¹H and ¹³C NMR spectroscopy. csic.es

The following tables present typical ¹H and ¹³C NMR chemical shift data for this compound derivatives, illustrating the characteristic resonance regions for the different nuclei.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound Derivatives

| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|

| PDI-6 | Hg | 9.20 | d | 8.3 | csic.es |

| PDI-6 | Hk | 8.29 | d | 4.07 | csic.es |

| PDI-6 | Hm | 7.67 | dddd | 8.38, 7.33, 1.89, 1.89 | csic.es |

| PDI-6 | Hl | 6.97 | dd | 6.69, 5.37 | csic.es |

| PDI-7 | Hg | 9.24 | d | 8.3 | csic.es |

| PDI-7 | Hk | 8.22 | ddd | 4.93, 1.08, 0.89 | csic.es |

| PDI-7 | Hm | 7.58 | dddd | 6.44, 5.32, 1.98, 1.95 | csic.es |

| PDI-7 | Hl | 6.97 | ddd | 7.26, 4.91, 0.95 | csic.es |

Note: PDI-6 and PDI-7 are complex derivatives containing the this compound moiety. The proton assignments (e.g., Ha, Hb) are as designated in the source literature.

Table 2: Representative ¹³C NMR Chemical Shift Data for a this compound Derivative (PDI-7)

| Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic/Amine Carbons | 155.9, 149.1, 143.1, 138.1, 134.8, 134.4, 132.9, 129.3, 129.1, 129.0, 128.3, 128.2, 126.7, 126.5, 125.4, 123.6, 122.7, 119.5, 115.8 |

| Aliphatic Carbons | 57.8, 57.6, 25.1, 25.1, 11.4, 11.41 |

Data is for PDI-7, a complex derivative of this compound. csic.es

Two-Dimensional NMR Techniques (DQF-COSY, TOCSY, NOESY, HSQC) for Complex Structures

For more complex structures, such as metal complexes or highly substituted derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are indispensable in these cases, as they provide correlations between different nuclei, allowing for unambiguous signal assignment and detailed structural elucidation. mdpi.com

DQF-COSY (Double Quantum Filtered Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify proton-proton (¹H-¹H) coupling networks. COSY reveals direct (2-3 bond) couplings, while TOCSY can reveal entire spin systems by showing correlations between a proton and all other protons within the same coupling network.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space (typically < 5 Å), regardless of whether they are connected through bonds. This is particularly useful for determining the conformation and stereochemistry of molecules. For instance, NOESY can be used to observe intramolecular interactions in complexes. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) is a powerful technique that correlates the chemical shifts of protons with directly attached heteronuclei, most commonly ¹³C. Each cross-peak in an HSQC spectrum corresponds to a C-H bond, making it an excellent tool for assigning the carbon signals based on the already assigned proton spectrum.

While specific DQF-COSY and TOCSY spectra for the parent this compound are not detailed in the provided context, their application would follow standard principles to trace the connectivity of protons within the aniline and pyridine rings. Similarly, a NOESY spectrum would be expected to show intramolecular cross-peaks between protons on the aniline and pyridine rings that are in close spatial proximity, providing information on the torsional angle between the two rings. An HSQC spectrum would show correlations for each C-H pair, for example, connecting the H6' proton of the pyridine ring to the C6' carbon.

Paramagnetism Effects in NMR of Metal Complexes

When this compound acts as a ligand in paramagnetic metal complexes, the unpaired electrons on the metal center have a profound effect on the NMR spectrum. These effects can include significant changes in chemical shifts and severe line broadening, which can make the spectra more challenging to interpret but also provide valuable information about the electronic structure of the complex. psu.edu

The presence of a paramagnetic center, such as in certain Ru₂(ap)₄Cl (ap = this compound) complexes, can lead to a wide range of chemical shifts. nsf.gov Despite the paramagnetism, ¹H NMR spectroscopy has proven to be highly informative for determining the isomerism of Ru₂⁵⁺ and Ru₂⁶⁺ compounds. nsf.gov The interaction between the nuclear spins and the unpaired electron spin can lead to large hyperfine shifts, also known as paramagnetic shifts.

The effects of paramagnetism are generally distance-dependent. Nuclei closer to the paramagnetic center experience more significant broadening and larger shifts. In some cases, the signals of protons very close to the metal ion can be broadened to the point of being undetectable. However, the signals of protons further away can still be observed, albeit with shifts and broadening that reflect the influence of the paramagnetic center. For example, in some paramagnetic technetium complexes, extreme line broadening has been observed. psu.edu This phenomenon provides a diagnostic tool for the presence and nature of paramagnetic species in solution.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional structure of molecules in the solid state. This technique has been widely applied to this compound derivatives and their metal complexes, providing a wealth of information on molecular geometry, coordination modes, and intermolecular packing.

Crystal and Molecular Structures of this compound Derivatives and Complexes

X-ray crystallography has been used to confirm the molecular structure of numerous this compound-containing compounds. For example, the structure of a diosmium(III) complex, Os₂(ap)₄Cl₂, was determined by single-crystal X-ray diffraction, revealing an Os-Os bond length of 2.396(1) Å and a specific cis-(2,2) arrangement of the 2-anilinopyridinate (ap) ligands. lookchem.com In this complex, the Os-anilino nitrogen bond lengths were found to be significantly shorter than the Os-pyridino nitrogen bond lengths. lookchem.com

The versatility of this compound as a ligand is highlighted by the variety of structures it forms. In a dinuclear copper(II) acetate (B1210297) complex, [Cu₂(μ-OAc)₄(PhNHpy)₂], the this compound ligands occupy the axial positions of the paddle-wheel structure. lookchem.com The crystal structures of gold(I) and silver(I) complexes with this compound-based ligands have also been elucidated, confirming mononuclear and dinuclear structures, respectively. whiterose.ac.ukacs.org

The table below summarizes key structural parameters for a representative this compound complex.

Table 3: Selected Bond Lengths and Angles for the Os₂(ap)₄Cl₂ Complex

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| Os(1)–Os(1A) | 2.3976(5) |

| Os(1)–Cl(1) | 2.5215(13) |

| Os(1)–N(1) (pyridino) | 2.069(5) |

| Os(1)–N(2) (anilino) | 2.050(5) |

| N(1)-Os(1)-N(2) | 88.59(18) |

| Cl(1)-Os(1)-Os(1A) | 178.01(4) |

Data from one of the two independent molecules in the asymmetric unit. lookchem.com

Analysis of Coordination Geometries and Supramolecular Interactions in Solid State

Beyond individual molecular structures, X-ray diffraction allows for a detailed analysis of how molecules are arranged in the crystal lattice. This includes the coordination geometry around metal centers and the non-covalent interactions that build up the supramolecular architecture.

In metal complexes, this compound can adopt various coordination modes. The cis-(2,2) arrangement in Os₂(ap)₄Cl₂ is just one of four possible isomers for an M₂(ap)₄ core. lookchem.com The coordination geometry around the metal ions is often distorted from ideal geometries. For instance, in [Cu₂(μ-OAc)₄(PhNHpy)₂], the copper(II) ion has a distorted octahedral coordination. lookchem.com

Supramolecular interactions play a crucial role in the solid-state packing of this compound systems. Hydrogen bonding is a common feature. In the [Cu₂(μ-OAc)₄(PhNHpy)₂] complex, an intramolecular N-H···O hydrogen bond is present. lookchem.com In other derivatives, intermolecular hydrogen bonds can link molecules into one-, two-, or three-dimensional networks. lookchem.com

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of the pyridine and aniline moieties are frequently observed. researchgate.net These interactions, along with other weaker forces like C-H···π interactions, contribute significantly to the stability of the crystal packing. lookchem.com For example, in a methyl 2-(3-chloro-2-methyl-anilino)pyridine-3-carboxylate derivative, aromatic π-π stacking with a centroid-centroid separation of 3.598(2) Å is a key feature of the extended structure. rsc.org These varied supramolecular interactions highlight the rich crystal engineering possibilities offered by the this compound scaffold. whiterose.ac.uk

UV-Visible and Luminescence Spectroscopy for Electronic Transitions and Photophysics

The electronic and photophysical properties of this compound and its derivatives, as well as their corresponding metal complexes, have been extensively studied using UV-Visible and luminescence spectroscopy. These techniques provide deep insights into the nature of electronic transitions, the influence of the molecular environment, and the potential of these compounds in various optical applications.

Absorption and Emission Characteristics of this compound and its Derivatives

The absorption and emission profiles of this compound are governed by electronic transitions within the molecule, which can be significantly influenced by the solvent environment and the presence of substituents on the aromatic rings. This sensitivity is primarily due to intramolecular charge transfer (ICT) phenomena. acs.org

Research has shown that this compound and its derivatives exhibit solvatochromism, where the position of the absorption and emission bands changes with solvent polarity. researchgate.netconicet.gov.ar In general, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum, which is characteristic of a transition from a less polar ground state to a more polar excited state with significant charge-transfer character. acs.org The fluorescence peak of 2-N-anilinopyridine, for example, is observed at different wavelengths depending on the solvent used. tsijournals.com The increase in the degree of conjugation in 2-N-anilinopyridine compared to related compounds like 2-N-piperidinopyridine results in fluorescence at higher wavelengths. tsijournals.com

The fluorescence quantum yield (Φ), a measure of the efficiency of the emission process, is also highly dependent on the molecular structure and environment. For instance, while unsubstituted pyridin-2-amine can have a high quantum yield, substitutions on the aminopyridine scaffold significantly alter these properties. nih.gov In some donor-π-acceptor systems based on pyridine, a decrease in fluorescence quantum yield is observed in highly polar solvents. beilstein-journals.org This quenching in polar solvents is often attributed to the stabilization of non-radiative decay pathways. mdpi.com

| Compound | Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Quantum Yield (Φ) | Reference |

| 2-N-Anilinopyridine | Ethanol | 277 | 383 | - | tsijournals.com |

| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | - | 270 | 485 | 0.31 | nih.gov |